1,3-BIS(2,4,6-TRIMETHYLPHENYL)-IMIDAZOLIDINIUM-CHLORIDE
Overview
Description
1,3-Dimesitylimidazolidin-1-ium chloride is a chemical compound with the molecular formula C21H29ClN2. It is a derivative of imidazole, a five-membered ring system containing two nitrogen atoms. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimesitylimidazolidin-1-ium chloride can be synthesized through a multi-step process involving the reaction of mesityl chloride with imidazole derivatives. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole ring, followed by the addition of mesityl chloride to form the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,3-Dimesitylimidazolidin-1-ium chloride involves large-scale reactions under controlled conditions. The process may include the use of automated reactors and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimesitylimidazolidin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloride ion in the compound can be substituted with other nucleophiles such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium bromide, potassium iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while substitution reactions can produce various halogenated imidazolium salts .
Scientific Research Applications
1,3-Dimesitylimidazolidin-1-ium chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,3-Dimesitylimidazolidin-1-ium chloride involves its interaction with molecular targets through the imidazole ring. The compound can form complexes with metal ions, which can then participate in catalytic cycles to facilitate chemical reactions. Additionally, the imidazole ring can interact with biological molecules, potentially disrupting cellular processes and exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimesitylimidazolium chloride: Similar in structure but differs in the oxidation state of the nitrogen atoms.
1,3-Dimethylimidazolium iodide: Contains methyl groups instead of mesityl groups and iodide instead of chloride
Uniqueness
1,3-Dimesitylimidazolidin-1-ium chloride is unique due to its mesityl groups, which provide steric hindrance and enhance its stability. This makes it particularly useful as a ligand in metal-catalyzed reactions, where it can improve the efficiency and selectivity of the catalytic process .
Properties
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)imidazolidin-1-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;/h9-12H,7-8,13H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOKQVAAJVEFHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[NH+]2CCN(C2)C3=C(C=C(C=C3C)C)C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper describes the synthesis of a nickel complex using an NHC ligand. What is the role of 1,3-dimesitylimidazolidin-1-ium chloride in this process?
A: 1,3-Dimesitylimidazolidin-1-ium chloride acts as the precursor to the NHC ligand, 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene (SIMes). In the reaction, fluorenyllithium likely deprotonates 1,3-dimesitylimidazolidin-1-ium chloride to generate the free SIMes carbene. This carbene then coordinates to the nickel center, replacing the labile difluorenyl ligands to form the final trans-bis[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]dichloronickel(II) complex [].
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